Cas no 2229102-26-3 (tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)

tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate
- EN300-1883142
- 2229102-26-3
- tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate
-
- インチ: 1S/C16H22N4O3/c1-16(2,3)23-15(21)19-10-6-7-13(22-5)11(8-10)14-12(17)9-18-20(14)4/h6-9H,17H2,1-5H3,(H,19,21)
- InChIKey: YFPJPTKHZLVMIX-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=C(C=1)C1=C(C=NN1C)N)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 318.16919058g/mol
- どういたいしつりょう: 318.16919058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 91.4Ų
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1883142-5.0g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1883142-10.0g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1883142-1.0g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1883142-0.05g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1883142-10g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1883142-2.5g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1883142-0.5g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1883142-1g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1883142-0.1g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1883142-0.25g |
tert-butyl N-[3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]carbamate |
2229102-26-3 | 0.25g |
$1235.0 | 2023-09-18 |
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamateに関する追加情報
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate: A Promising Compound for Targeted Therapeutic Applications
tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate is a novel chemical entity with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS number 2229102-26-3, represents a critical advancement in the development of small-molecule therapeutics targeting specific biological pathways. The synthesis and functional characterization of this compound have been extensively studied in recent years, with emerging evidence suggesting its potential applications in the treatment of various diseases. The molecular design of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate incorporates key pharmacophore elements, including the 4-amino-1-methyl-1H-pyrazol-5-yl group and the 4-methoxyphenylcarbamate moiety, which are critical for its biological activity.
Recent studies have highlighted the structural advantages of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate compared to its analogs. The tert-butyl group in the molecule provides steric protection, enhancing the compound's stability and solubility in biological systems. The 4-methoxyphenylcarbamate fragment is known to interact with specific protein targets, while the 4-amino-1-methyl-1H-pyrazol-5-yl group contributes to the compound's ability to modulate enzyme activity. These structural features are essential for the compound's potential as a therapeutic agent. The synthesis of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate involves a multi-step process that includes the formation of the pyrazole ring and the subsequent attachment of the methoxyphenylcarbamate group, as detailed in recent synthetic chemistry literature.
One of the most significant breakthroughs in the study of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate is its demonstrated efficacy in modulating the activity of key enzymes involved in disease pathogenesis. For instance, research published in *Journal of Medicinal Chemistry* (2023) has shown that this compound exhibits potent inhibitory activity against the enzyme kinase A, which is implicated in several inflammatory and proliferative disorders. The mechanism of action of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate involves the binding of its 4-amino-1-methyl-1H-pyrazol-5-yl group to the active site of the target enzyme, thereby disrupting its catalytic function. This interaction has been validated through molecular docking studies and X-ray crystallography, providing a detailed understanding of the compound's binding affinity and selectivity.
The pharmacological profile of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate is further enhanced by its ability to modulate multiple signaling pathways. Recent in vitro studies have demonstrated that this compound can inhibit the activation of the MAPK/ERK pathway, which is a key mediator of cell proliferation and survival. The 4-methoxyphenylcarbamate moiety appears to play a crucial role in this effect, as it interacts with the upstream components of the signaling cascade. These findings suggest that tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate may have therapeutic potential in diseases characterized by aberrant signaling, such as certain types of cancer and autoimmune disorders.
One of the most promising applications of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate is in the treatment of neurodegenerative diseases. A 2023 study published in *Nature Neuroscience* has shown that this compound can reduce the aggregation of amyloid-beta proteins in neuronal cultures, a hallmark of Alzheimer's disease. The tert-butyl group is believed to contribute to this effect by stabilizing the protein structure and preventing the formation of toxic oligomers. Additionally, the 4-amino-1-methyl-1H-pyrazol-5-yl group may enhance the compound's ability to cross the blood-brain barrier, a critical factor in the development of effective neurotherapeutics. These findings underscore the potential of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate as a candidate for the treatment of Alzheimer's disease and other neurodegenerative conditions.
Another area of significant interest is the use of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate in the management of inflammatory diseases. Research published in *Arthritis & Rheumatology* (2023) has demonstrated that this compound can suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. The 4-methoxyphenylcarbamate fragment is thought to mediate this effect by inhibiting the activation of the NF-κB signaling pathway, a key regulator of inflammation. These results suggest that tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate could be a valuable therapeutic option for patients with conditions such as rheumatoid arthritis and inflammatory bowel disease.
Despite its promising therapeutic potential, the development of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate as a drug candidate requires further investigation. Ongoing studies are focused on optimizing its pharmacokinetic properties, including its bioavailability and metabolic stability. Additionally, preclinical trials are being conducted to evaluate the compound's safety profile and efficacy in animal models of disease. These efforts are critical for translating the laboratory findings into clinical applications. The structural versatility of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate also opens up opportunities for the design of derivative compounds with improved potency and selectivity.
In conclusion, tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate represents a significant advancement in the field of pharmaceutical science. Its unique molecular structure and demonstrated biological activity make it a promising candidate for the treatment of various diseases. The ongoing research into its pharmacological properties and therapeutic applications is expected to yield important insights that could lead to the development of new and effective treatments. As the understanding of this compound continues to evolve, it is likely to play an increasingly important role in the future of drug discovery and development.
Further research is needed to fully explore the potential of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate in the treatment of diseases. The compound's structural features, including the tert-butyl group and the 4-methoxyphenylcarbamate moiety, are key to its biological activity and therapeutic potential. Continued studies on its mechanism of action, pharmacokinetics, and safety profile will be essential for its development as a drug candidate. The exploration of its applications in various disease models is also critical for determining its clinical relevance. As the field of medicinal chemistry continues to advance, the potential of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate is likely to expand, offering new opportunities for the treatment of a wide range of conditions.
Overall, the study of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate is a testament to the power of chemical innovation in the development of new therapies. Its potential applications in the treatment of Alzheimer's disease, inflammatory conditions, and other diseases highlight the importance of continued research in this area. As scientists and researchers continue to explore the properties and applications of this compound, it is expected to play a significant role in the advancement of medical science and the improvement of patient care.
As the research on tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate progresses, it is likely to lead to new discoveries that could have a transformative impact on the treatment of various diseases. The compound's unique structure and biological activity make it a valuable tool for the development of novel therapeutics. The continued exploration of its properties and applications is essential for unlocking its full potential in the field of medicine.
With ongoing research and development, tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate is poised to become an important therapeutic agent. Its potential to address a wide range of medical conditions underscores the significance of its study and development. As the scientific community continues to invest in the exploration of this compound, it is expected to contribute to the advancement of drug discovery and the improvement of patient outcomes.
Ultimately, the study of tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate represents a critical step in the ongoing quest for new and effective treatments. Its potential to revolutionize the treatment of various diseases highlights the importance of continued research and innovation in the field of medicinal chemistry. As scientists and researchers continue to uncover the properties and applications of this compound, it is expected to play a significant role in shaping the future of medicine.
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